A Guide to the Physicochemical Properties of Geranyl Acetate for Research Applications
A Guide to the Physicochemical Properties of Geranyl Acetate for Research Applications
Introduction
Geranyl acetate is an acyclic monoterpenoid ester, recognized for its characteristic sweet, fruity, and floral aroma reminiscent of rose, lavender, and pear.[1][2] As a natural organic compound, it is a key constituent in over 60 essential oils, including those from palmarosa, citronella, lemongrass, and geranium.[3][4] While it can be isolated from these natural sources via fractional distillation, it is more commonly produced semi-synthetically through the esterification of geraniol with acetic acid or acetic anhydride.[3][5] This dual availability as both a natural and synthetic compound makes it a versatile tool in various scientific disciplines.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of geranyl acetate. Moving beyond a simple data sheet, this document elucidates the practical implications of these properties, offering field-proven insights into its analytical characterization, handling, and diverse research applications, from flavor and fragrance science to its emerging potential in antimicrobial and anticancer studies.
Chemical Identity and Structure
Understanding the fundamental identity of geranyl acetate is the first step in its effective application. It is the acetate ester of geraniol, with the chemical transformation fundamentally altering its volatility and aroma profile compared to its parent alcohol.
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IUPAC Name : [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[6]
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Synonyms : Geraniol acetate, (E)-3,7-Dimethyl-2,6-octadien-1-yl acetate, trans-Geranyl acetate[1]
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CAS Number : 105-87-3[6]
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Molecular Formula : C₁₂H₂₀O₂[6]
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Molecular Weight : 196.29 g/mol [6]
Commercial grades of geranyl acetate often contain its geometric isomer, neryl acetate (the cis-isomer), which can influence the overall sensory profile.[1]
Caption: 2D Chemical Structure of Geranyl Acetate.
Core Physicochemical Properties
The utility of geranyl acetate in various applications is dictated by its physical and chemical properties. These quantitative data are essential for experimental design, formulation development, and safety assessments.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3][7] |
| Odor | Sweet, floral, fruity (rose, lavender) | [3][6] |
| Boiling Point | 240 to 245 °C (at 101.3 kPa) | [3][8] |
| Melting Point | < 25 °C | [3][6] |
| Density | ~0.916 g/cm³ (at 15-25 °C) | [3][9][10] |
| Refractive Index (n20/D) | 1.460 - 1.464 | [8][9] |
| Vapor Pressure | ~0.07 mmHg at 20 °C | [1][9] |
| logP (Octanol/Water) | 4.04 | [6] |
| Solubility | Insoluble in water and glycerin; Soluble in ethanol, diethyl phthalate, and most fixed oils. | [1][3][6] |
Spectroscopic Profile for Analytical Characterization
Accurate identification and quantification of geranyl acetate are critical for quality control and research. Spectroscopic methods provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum provides key information. Characteristic signals include singlets for the methyl protons of the acetate group and the two terminal methyl groups on the isoprene unit. Olefinic protons appear as triplets, and the methylene protons adjacent to the ester oxygen are observed as a doublet.[6][11][12]
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¹³C NMR: The carbon spectrum confirms the carbon skeleton. The carbonyl carbon of the ester is typically found downfield (~171 ppm). Other key signals include those for the four olefinic carbons and the distinct signals for the five methyl carbons.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in geranyl acetate. The spectrum is dominated by two primary absorption bands:
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A strong, sharp peak around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.
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A strong peak in the 1230-1240 cm⁻¹ region, corresponding to the C-O stretch of the acetate group.[15][16]
Mass Spectrometry (MS)
When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for both identification and quantification. Under electron ionization (EI), geranyl acetate exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 196 is often weak or absent. Key fragment ions include:
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m/z 136 : Resulting from the loss of acetic acid (60 Da).
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m/z 69 : A prominent peak corresponding to the C₅H₉⁺ fragment, characteristic of many terpenes.[17][18][19]
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m/z 43 : Corresponding to the acetyl cation [CH₃CO]⁺.
Applications in Research and Development
The unique properties of geranyl acetate underpin its use across multiple scientific domains.
Flavor and Fragrance Science
The primary application of geranyl acetate is as a fragrance and flavoring ingredient.[3][8] Its moderate volatility and pleasant, sweet-floral aroma make it an ideal modifier in rose, lavender, and citrus compositions.[1] In flavor science, it imparts fruity and floral notes to beverages, confectionery, and baked goods.[2][4] The U.S. Food and Drug Administration designates it as generally recognized as safe (GRAS) for this purpose.[3][5]
Chemical Synthesis and Biocatalysis
Geranyl acetate serves as a valuable precursor in organic synthesis. It can be synthesized via the esterification of geraniol with reagents like acetic acid or acetic anhydride.[5] Increasingly, green chemistry approaches using enzymatic catalysis (e.g., with lipases) are employed to produce "natural" geranyl acetate via transesterification, which avoids harsh acid catalysts and high temperatures.[1][8]
Biological and Pharmacological Research
Recent research has highlighted the potential of geranyl acetate in drug development, moving it beyond its traditional applications.
-
Anticancer Activity : Studies have shown that geranyl acetate can induce apoptosis (programmed cell death) and cause cell cycle arrest in colon cancer cell lines, suggesting its potential as a lead molecule for new cancer therapies.[20]
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Antimicrobial Effects : Geranyl acetate exhibits activity against various bacteria and fungi.[3] Molecular docking studies suggest it may interfere with cell wall synthesis proteins, such as Beta-Lactamase in S. aureus and WbpE Aminotransferase in P. aeruginosa.[4]
-
Anti-inflammatory Properties : As a component of certain essential oils, geranyl acetate has contributed to observed anti-inflammatory effects in animal studies, indicating a potential role in dermatological applications.[3]
Experimental Protocols & Workflows
Trustworthy research relies on validated, repeatable protocols. The following sections detail essential methodologies for working with geranyl acetate.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of geranyl acetate and quantifying isomers like neryl acetate.
Step-by-Step Protocol:
-
Sample Preparation : Prepare a dilute solution of geranyl acetate (e.g., 1% v/v) in a suitable solvent such as ethyl acetate or hexane.
-
Injection : Inject 1 µL of the prepared sample into the GC inlet.
-
Separation : Utilize a non-polar capillary column (e.g., DB-5ms, 5% phenylmethylpolysiloxane) for separation.[10]
-
Temperature Program :
-
Initial Oven Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/minute to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detection : Employ a Flame Ionization Detector (FID) for quantification. For identification, use a Mass Spectrometer (MS).
-
Data Analysis : Integrate the peak areas. Purity is calculated as the percentage of the geranyl acetate peak area relative to the total area of all peaks.
Caption: Workflow for Purity Analysis via Gas Chromatography.
Safe Handling and Storage
Adherence to proper safety protocols is non-negotiable.
-
Handling :
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[21]
-
Geranyl acetate is a known skin irritant and may cause an allergic skin reaction (sensitization).[12][20] Avoid direct contact with skin and eyes.
-
-
Storage :
-
Stability :
-
Geranyl acetate is stable under neutral pH conditions. However, it is susceptible to hydrolysis in strongly acidic or alkaline environments, which will liberate geraniol and acetic acid.[1] This reactivity must be considered in formulation studies, particularly in soaps or other alkaline products.
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Conclusion
Geranyl acetate is a multifaceted compound whose value to the scientific community is continually expanding. Its well-defined physicochemical and spectroscopic properties make it a reliable and characterizable ingredient for fragrance and flavor applications. Furthermore, emerging research into its biological activities, including anticancer and antimicrobial effects, opens new avenues for its application in drug discovery and development. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely leverage the unique attributes of geranyl acetate to advance their scientific objectives.
References
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Scentspiracy. (n.d.). Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Wikipedia. (n.d.). Geranyl acetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). geranyl acetate. Retrieved from [Link]
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SpectraBase. (n.d.). Geranyl acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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BASF. (2025). Geranyl Acetate Extra - Safety data sheet. Retrieved from [Link]
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Galbora. (2025). Geranyl Acetate: The Fragrant Key to Flavorful Foods and Drinks. Retrieved from [Link]
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PubMed. (2023). Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation. Retrieved from [Link]
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Meta-Sci. (n.d.). Safety Data Sheet Geranyl acetate. Retrieved from [Link]
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JBUON. (2017). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis. Retrieved from [Link]
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NIST. (n.d.). Geranyl acetate - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.. Retrieved from [Link]
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NIST. (n.d.). Geranyl acetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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